molecular formula C8H13NO2 B1407106 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one CAS No. 1334412-35-9

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Cat. No. B1407106
M. Wt: 155.19 g/mol
InChI Key: TWYQQDHZKSEDPD-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a cyclic ketone . It is a quinuclidine, a class of compounds that contain a quinuclidine moiety, which is a bicyclic compound made up of a six-membered aromatic ring fused to a piperidine .


Synthesis Analysis

The synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers, including 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, has been reported . The process involves nucleophilic attack at the carbonyl group, which proceeds preferentially from the supposedly more hindered endo pi-face, giving quinuclidinols with natural configuration .


Molecular Structure Analysis

The molecular formula of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is C9H15NO3 . Its molecular weight is 185.22 g/mol . The InChI Key, a unique identifier for chemical substances, is RFBVBRVVOPAAFS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one under different conditions has been studied . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .

Scientific Research Applications

Synthesis and Derivatives

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and its derivatives have been synthesized through various chemical processes. Sun Yu (2011) detailed the synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one from 4-piperidinecarboxylic acid, exploring factors like the amount of base and reaction time in Aldol condensation (Sun Yu, 2011).

Microbial Hydroxylation

Microbial hydroxylation of similar compounds by fungi and actinomycetes has been studied for its regio- and stereoselective characteristics. J. W. Wong and M. Burns (1999) found that most organisms produced α-(5 S )-( Z )-2-benzylidene-5-hydroxy-1-azabicyclo[2.2.2]octan-3-one as the major product (Wong & Burns, 1999).

Structural Studies

There have been extensive structural studies of compounds derived from 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. For instance, M. Arias-Pérez et al. (2003) synthesized a series of α-hydroxyesters from this compound, studying them using IR and NMR spectroscopy and X-ray diffraction (Arias-Pérez et al., 2003).

Biological Activity

The biological activity associated with 1-azabicyclo[2.2.2]octan-3-ones has been a subject of research, with studies focusing on the synthesis and structural analysis of derivatives. For example, Vijayakumar N. Sonar et al. (2006) undertook such a study to understand the molecular conformation in the crystal structure (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions

The compound and its derivatives have been used to study various chemical reactions. G. V. Shishkin and V. I. Vysochin (1980) synthesized 2-Hydroxymethyl-1,4-diazabicyclo[2.2.2]octane and explored its reactions with different compounds (Shishkin & Vysochin, 1980).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one have been synthesized and studied for their potential applications. M. Longobardi et al. (1979) created derivatives with observed strong antiarrhythmic and local anesthetic activities (Longobardi, Schenone, & Bondavalli, 1979).

properties

IUPAC Name

1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYQQDHZKSEDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
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1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
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1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
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1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
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1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

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